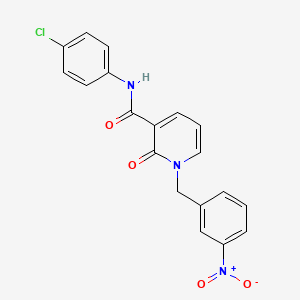
1-Bromo-4-(2,2-difluorocyclopropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2,2-difluorocyclopropoxy)benzene is a chemical compound with the molecular formula C9H7BrF2O and a molecular weight of 249.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene is 1S/C9H7BrF2O/c10-6-1-3-7(4-2-6)13-8-5-9(8,11)12/h1-4,8H,5H2 . This indicates that the molecule contains a benzene ring with a bromine atom and a 2,2-difluorocyclopropoxy group attached to it.Physical And Chemical Properties Analysis
1-Bromo-4-(2,2-difluorocyclopropoxy)benzene is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Material Science
1-Bromo-4-(2,2-difluorocyclopropoxy)benzene serves as a foundational compound in organic synthesis and material science, contributing to the development of novel compounds and materials with unique properties. For instance, its utilization in the synthesis of polyurethanes containing tricyanocyclopropyl groups showcases its role in creating materials with piezoelectric properties, suitable for device applications due to their acceptable piezoelectric coefficients and thermal stability (Ju-Yeon Lee & Eun-Ju Park, 2001).
Organic Chemistry Reactions
The compound's reactivity has been exploited in various organic chemistry reactions, leading to the synthesis of complex molecules. For example, its application in palladium-catalyzed reactions for assembling indeno[1,2-c]chromenes illustrates its versatility in constructing molecular complexity from readily available materials (Xiaolin Pan et al., 2014). Additionally, its transformation into functionalized 1,2-bis(trimethylsilyl)benzenes through Diels-Alder or C-H activation reactions emphasizes its utility in generating benzyne precursors and Lewis acid catalysts (Christian Reus et al., 2012).
Fluorescence and Photoluminescence Properties
Research into the fluorescence properties of derivatives of 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, has revealed significant insights into their photoluminescence characteristics. These compounds demonstrate notable aggregation-induced emission (AIE) peculiarities, making them potential candidates for optical and electronic applications (Liang Zuo-qi, 2015).
Environmental and Green Chemistry
The use of 1-Bromo-4-(2,2-difluorocyclopropoxy)benzene in green chemistry practices highlights its contribution to environmentally friendly chemical processes. For example, solvent-dependent zinc(II) coordination polymers, synthesized using this compound, exhibit selective sorption and fluorescence sensing capabilities, underscoring the potential for creating sustainable materials for gas separation and detection applications (J. Hua et al., 2015).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes .
properties
IUPAC Name |
1-bromo-4-(2,2-difluorocyclopropyl)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-1-3-7(4-2-6)13-8-5-9(8,11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGAHIHIJPLBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989672-18-5 |
Source


|
| Record name | 1-bromo-4-(2,2-difluorocyclopropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)
![1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one](/img/structure/B2884229.png)



![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2884238.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2884247.png)